molecular formula C11H12N2O2 B2714946 7-amino-4-(methoxymethyl)quinolin-2(1H)-one CAS No. 777085-87-7

7-amino-4-(methoxymethyl)quinolin-2(1H)-one

Cat. No.: B2714946
CAS No.: 777085-87-7
M. Wt: 204.229
InChI Key: HWGMYSPOJRAPIX-UHFFFAOYSA-N
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Description

7-amino-4-(methoxymethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of quinoline derivatives, such as 7-amino-4-(methoxymethyl)quinolin-2(1H)-one, involves innovative methodologies that allow for the exploration of their chemical properties and potential applications. One study detailed a convenient synthesis method for a related compound, demonstrating the versatility of quinolines in chemical synthesis (Sawada et al., 2012). Another research effort focused on the extraction of quinoline derivatives from natural sources, highlighting the compound's occurrence in nature and its potential for diverse applications (Tanjung et al., 2017).

Biological and Pharmacological Activities

Quinoline derivatives exhibit a range of biological activities, including antimicrobial and antiproliferative effects. A study on lakshminine, a compound structurally related to 7-amino-quinolines, evaluated its antiproliferative activity, shedding light on the potential therapeutic applications of these compounds (Castro-Castillo et al., 2010). Another significant finding was the identification of a quinoline derivative as a novel class of α-carbonic anhydrase inhibitors, offering insights into the mechanism of action and potential for drug development (Vullo et al., 2015).

Antimicrobial and Antibiofilm Activities

Research on quinoline derivatives has also demonstrated their efficacy in combating microbial resistance and biofilm formation. A study reported the antibiofilm activities of synthetic quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance and biofilm-associated infections (Novais et al., 2020).

Anticorrosive Properties

Quinoline derivatives have been investigated for their anticorrosive properties, with research indicating their effectiveness in protecting metallic surfaces from corrosion. This application is particularly relevant in industrial settings where material durability is crucial (Verma et al., 2020).

Properties

IUPAC Name

7-amino-4-(methoxymethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-6-7-4-11(14)13-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGMYSPOJRAPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.